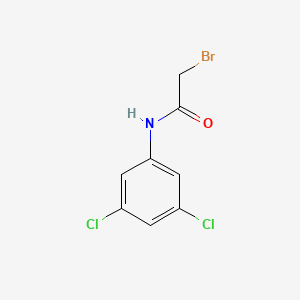

2-bromo-N-(3,5-dichlorophenyl)acetamide

描述

Contextual Significance of Halogenated Acetamide (B32628) Derivatives

Halogenated acetamide derivatives are a class of compounds that have garnered considerable attention in the scientific community. The presence of halogen atoms—such as fluorine, chlorine, and bromine—can significantly influence a molecule's physicochemical properties and biological activity. nih.govresearchgate.net The introduction of halogens can affect factors like lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

This class of compounds is significant for two primary reasons:

Biological Activity: N-phenylacetamide derivatives are recognized for a wide spectrum of pharmacological and biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. irejournals.com The strategic placement of halogens on the acetamide scaffold can enhance or modulate these activities, making them valuable frameworks in drug discovery. nih.govresearchgate.net For instance, research has shown that halogenated phenyl acetamides can act as potent antagonists for the TRPV1 receptor, which is involved in pain sensation, highlighting their potential in developing new analgesics. nih.gov

Synthetic Utility: Halogenated acetamides, particularly alpha-haloacetamides like 2-bromo-N-phenylacetamide derivatives, are versatile intermediates in organic synthesis. The bromine atom in 2-bromo-N-(3,5-dichlorophenyl)acetamide is a good leaving group, making the compound a useful building block for introducing the N-(3,5-dichlorophenyl)acetamide moiety into more complex molecules through nucleophilic substitution reactions. irejournals.comresearchgate.net This reactivity allows chemists to construct a variety of new chemical entities for further investigation.

Scope of Academic Inquiry for this compound

While broad-ranging studies on this compound itself are not extensively documented in publicly available literature, its structural motifs are of significant interest in specific research areas, particularly in medicinal chemistry. The primary scope of academic inquiry revolves around its role as a synthetic intermediate and its inclusion in structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Studies: SAR is a critical concept in drug discovery that examines how the chemical structure of a compound influences its biological activity. The 3,5-dichlorophenyl group, a key feature of the title compound, is often explored in these studies. Research into novel treatments for the parasitic disease cryptosporidiosis has involved the synthesis and evaluation of numerous aryl acetamide analogs. nih.gov In such studies, researchers systematically alter parts of a lead molecule to determine which structural features are essential for its desired effect. The substitution pattern on the phenyl ring is a common point of modification, and the dichloro-substitution, as seen in this compound, is often investigated to understand how electron-withdrawing groups impact potency and selectivity. nih.govnih.gov

Synthetic Intermediate: As a bromo-acetamide derivative, the compound is a valuable precursor for synthesizing more complex molecules. For example, similar compounds like 2-bromo-N-(p-chlorophenyl) acetamide are used as starting materials to create series of new derivatives for biological screening, such as for antibacterial activity. irejournals.com Researchers can react this compound with various nucleophiles to generate a library of compounds, each with a unique substituent in place of the bromine atom, which can then be tested for various biological activities.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEDZNUPEOAKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392266 | |

| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57339-11-4 | |

| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo N 3,5 Dichlorophenyl Acetamide

Established Synthesis Routes

The formation of the amide bond in 2-bromo-N-(3,5-dichlorophenyl)acetamide is typically achieved through well-established acylation reactions. These methods focus on the reaction between the nucleophilic amine group of 3,5-dichloroaniline (B42879) and an electrophilic bromoacetyl source.

Direct Amidation and Related Condensation Reactions

The most prevalent and direct method for the synthesis of this compound is the acylation of 3,5-dichloroaniline. This reaction, a form of direct amidation, involves the nucleophilic attack of the amino group of 3,5-dichloroaniline on the carbonyl carbon of a bromoacetyl halide. This condensation reaction results in the formation of the desired amide and a hydrogen halide byproduct. The general reaction is illustrated as follows:

Reaction scheme showing the acylation of 3,5-dichloroaniline with a bromoacetyl halide.

This pathway is favored due to the high reactivity of the acyl halide, which facilitates the reaction, often leading to high yields. The presence of the two chlorine atoms on the phenyl ring deactivates the amine group slightly through inductive electron withdrawal, but it is still sufficiently nucleophilic to react efficiently with the highly electrophilic bromoacetyl halide.

Utilization of Halogenating Agents

The key to the synthesis of the target molecule is the use of a bromoacetylating agent. Bromoacetyl bromide and bromoacetyl chloride are the most commonly employed reagents for this purpose. irejournals.com These molecules serve a dual function: they provide the acetyl group that will form the acetamide (B32628) backbone and introduce the bromine atom at the alpha-position.

The choice between bromoacetyl bromide and bromoacetyl chloride can influence the reaction rate and conditions. Bromoacetyl bromide is generally more reactive than bromoacetyl chloride, which may allow for milder reaction conditions. However, bromoacetyl chloride is often more readily available and less expensive. The selection of the specific halogenating agent can be a factor in the optimization of the synthesis. For instance, the synthesis of the analogous compound 2-bromo-N-(p-chlorophenyl) acetamide is effectively achieved using bromoacetyl bromide. researchgate.net

Reaction Conditions and Optimization Strategies

The successful synthesis of this compound with high yield and purity is highly dependent on the optimization of various reaction parameters. These include the choice of solvent, the use of catalysts or bases, reagent stoichiometry, and the control of temperature and pressure.

Solvent Selection and Its Influence on Reaction Outcomes

The choice of solvent is critical as it can affect the solubility of the reactants, the reaction rate, and the ease of product isolation. A range of solvents can be employed, with their polarity playing a significant role.

Aprotic Solvents: Dichloromethane (CH2Cl2) is a commonly used solvent for this type of acylation. researchgate.net It is relatively inert and effectively dissolves both the aniline (B41778) and the bromoacetyl halide. Its low boiling point also facilitates easy removal after the reaction is complete. Other aprotic solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) can also be used. researchgate.net

Polar Aprotic Solvents: In some cases, more polar aprotic solvents like dimethylformamide (DMF) may be used, particularly if the solubility of the starting materials is limited in other solvents. DMF can also help to accelerate the reaction rate.

The influence of the solvent on the reaction yield is a key aspect of optimization, as illustrated in the following hypothetical data table based on typical results for similar reactions.

| Solvent | Relative Polarity | Typical Reaction Time (hours) | Observed Yield (%) |

|---|---|---|---|

| Dichloromethane (CH2Cl2) | 0.309 | 2 - 4 | 85 - 95 |

| Tetrahydrofuran (THF) | 0.207 | 3 - 5 | 80 - 90 |

| 1,4-Dioxane | 0.164 | 4 - 6 | 75 - 85 |

| Dimethylformamide (DMF) | 0.386 | 1 - 3 | 88 - 96 |

Catalysis and Reagent Stoichiometry for Enhanced Selectivity and Yield

To drive the reaction to completion and neutralize the hydrogen halide byproduct, a base is typically added. The choice and amount of base are crucial for optimizing the yield and preventing side reactions.

Base Selection: An inorganic base such as potassium carbonate (K2CO3) is often used. researchgate.net It is effective at scavenging the generated acid. Organic bases like pyridine (B92270) or triethylamine (B128534) can also be employed, which can sometimes act as catalysts as well.

Stoichiometry: The molar ratio of the reactants is a critical parameter. Typically, a slight excess of the bromoacetyl halide (e.g., 1.1 to 1.2 equivalents) is used to ensure the complete consumption of the more valuable 3,5-dichloroaniline. The base is usually added in at least a stoichiometric amount to the bromoacetyl halide to neutralize all the acid produced.

The following table illustrates the effect of base and stoichiometry on the reaction yield.

| Base | Equivalents of Bromoacetyl Halide | Equivalents of Base | Observed Yield (%) |

|---|---|---|---|

| None | 1.0 | 0 | < 50 |

| Potassium Carbonate (K2CO3) | 1.1 | 1.2 | 92 |

| Triethylamine (Et3N) | 1.1 | 1.2 | 90 |

| Pyridine | 1.1 | 1.2 | 88 |

Temperature and Pressure Control in Reaction Kinetics

Temperature plays a vital role in controlling the reaction rate. Most acylation reactions of this type are exothermic.

Temperature Control: The reaction is often initiated at a low temperature, such as in an ice bath (0°C), to control the initial exothermic reaction upon the addition of the highly reactive bromoacetyl halide. researchgate.net After the initial addition, the reaction may be allowed to warm to room temperature or heated to ensure completion. For instance, some related preparations are heated to 100°C. The optimal temperature profile depends on the reactivity of the specific substrates and the solvent used.

Pressure: These reactions are typically carried out at atmospheric pressure, as pressure control is not usually necessary to influence the reaction kinetics for this type of synthesis.

The effect of temperature on reaction time and yield is summarized below.

| Initial Temperature (°C) | Final Temperature (°C) | Reaction Time (hours) | Observed Yield (%) |

|---|---|---|---|

| 0 | Room Temperature | 3 | 93 |

| Room Temperature | Room Temperature | 2 | 90 |

| Room Temperature | 50 | 1 | 85 (with some impurities) |

| 0 | 0 | 6 | 88 |

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound involves fundamental organic reactions, primarily the formation of an amide bond followed by α-halogenation. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting potential side products.

Nucleophilic Acylation Mechanisms

The initial step in the synthesis of the target compound is the formation of the amide N-(3,5-dichlorophenyl)acetamide. This is typically achieved through a nucleophilic acyl substitution reaction. masterorganicchemistry.com In this process, a nucleophile, 3,5-dichloroaniline, attacks the electrophilic carbonyl carbon of an acylating agent like bromoacetyl bromide. irejournals.com

The mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.comyoutube.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline attacks the carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge. youtube.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. youtube.com The electrons from the negatively charged oxygen atom reform the carbonyl double bond, and a leaving group (e.g., a bromide ion in the case of bromoacetyl bromide) is expelled. youtube.com This is followed by deprotonation of the nitrogen atom to yield the final amide product. libretexts.org

Radical Pathways in Halogenation Processes

The introduction of the bromine atom at the α-position of the acetamide can be achieved through various methods, including pathways that involve free radicals. While electrophilic bromination is a common method for aromatic rings, the α-position of a carbonyl compound can be halogenated under radical conditions. nih.gov

A common reagent for radical bromination is N-bromosuccinimide (NBS). youtube.com When used with a radical initiator (like light or a chemical initiator), NBS can generate a low concentration of bromine radicals. youtube.com

The radical chain mechanism involves three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂, triggered by an initiator, to form bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the α-carbon of N-(3,5-dichlorophenyl)acetamide to form a resonance-stabilized radical intermediate and HBr. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the product, this compound, and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction ceases when two radical species combine.

The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which can help to prevent side reactions like electrophilic addition if unsaturated bonds are present elsewhere in the molecule. youtube.com

Derivatization Strategies for Structural Modification

The this compound molecule possesses a reactive α-bromo group, which serves as a versatile handle for various structural modifications. nih.govbohrium.com The carbon-bromine bond at the α-position to the carbonyl group is susceptible to nucleophilic attack, making it an excellent electrophilic site for substitution reactions. nih.gov

This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives. The general strategy involves the reaction of this compound with different nucleophiles. For instance, α-haloamides are known to react with carbon- and heteroatom-centered nucleophiles, displacing the halogen atom. nih.gov

A study on the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives demonstrated the reaction of a similar compound, 2-bromo-N-(p-chlorophenyl)acetamide, with various amines to produce the corresponding 2-amino derivatives. irejournals.com This highlights a common derivatization pathway.

Below is an interactive data table summarizing potential derivatization strategies for this compound based on its reactivity as an α-halo amide.

| Nucleophile | Reagent Class | Functional Group Introduced | Product Class |

| R₂NH | Primary/Secondary Amines | Amino (-NR₂) | α-Amino-N-(3,5-dichlorophenyl)acetamides |

| RSH | Thiols | Thioether (-SR) | α-Thio-N-(3,5-dichlorophenyl)acetamides |

| ROH / RO⁻ | Alcohols / Alkoxides | Ether (-OR) | α-Alkoxy-N-(3,5-dichlorophenyl)acetamides |

| N₃⁻ | Azides | Azido (-N₃) | α-Azido-N-(3,5-dichlorophenyl)acetamides |

| PPh₃ | Triphenylphosphine | Phosphonium Salt | Wittig Reagent Precursors |

| RCOO⁻ | Carboxylate Anions | Ester (-OOCR) | α-Acyloxy-N-(3,5-dichlorophenyl)acetamides |

These derivatization reactions underscore the utility of this compound as a building block in synthetic organic chemistry for creating libraries of compounds with modified properties.

Structural Elucidation and Advanced Characterization of 2 Bromo N 3,5 Dichlorophenyl Acetamide and Its Analogs

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 2-bromo-N-(3,5-dichlorophenyl)acetamide, the chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the amide group. The methylene protons (-CH₂-) adjacent to the bromine atom are expected to appear as a singlet, significantly downfield due to the deshielding effect of the bromine and the carbonyl group. The aromatic protons of the 3,5-dichlorophenyl ring would likely appear as two distinct signals: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. The amide proton (N-H) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found at the most downfield position. The methylene carbon (-CH₂-) attached to the bromine will also be shifted downfield. The aromatic carbons of the 3,5-dichlorophenyl ring will show distinct signals, with the carbons bearing the chlorine atoms exhibiting the most significant downfield shift due to the halogen's electronegativity.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.0 - 9.0 | Broad Singlet | N-H |

| ¹H | 7.5 - 7.8 | Doublet | Aromatic C2-H, C6-H |

| ¹H | 7.2 - 7.4 | Triplet | Aromatic C4-H |

| ¹H | 4.0 - 4.5 | Singlet | -CH₂-Br |

| ¹³C | 165 - 175 | - | C=O |

| ¹³C | 138 - 142 | - | Aromatic C-N |

| ¹³C | 134 - 136 | - | Aromatic C-Cl |

| ¹³C | 120 - 125 | - | Aromatic C-H |

| ¹³C | 25 - 35 | - | -CH₂-Br |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands. A prominent band in the region of 1650-1680 cm⁻¹ corresponds to the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration is expected to appear as a sharp peak around 3250-3350 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs in the 1510-1550 cm⁻¹ region. The C-N stretching vibration can be observed around 1200-1300 cm⁻¹. Additionally, characteristic absorptions for the C-Br and C-Cl bonds would be present in the fingerprint region (below 1000 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3250 - 3350 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1550 |

| C-N | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 700 - 800 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₈H₆BrCl₂NO), the molecular ion peak [M]⁺ would be observed, and due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern would be seen for the molecular ion and its fragments. Common fragmentation pathways for such compounds include the alpha-cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the [M-CH₂Br]⁺ fragment, and the cleavage of the amide bond, resulting in fragments corresponding to the bromoacetyl and the 3,5-dichloroanilino moieties.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as other halogenated N-phenylacetamides, allows for a detailed discussion of its expected solid-state characteristics.

Crystal Packing Dynamics and Unit Cell Parameters

The crystal packing of N-aryl acetamides is often dominated by intermolecular hydrogen bonds of the N-H···O=C type, which link the molecules into chains or more complex networks. In the case of this compound, it is highly probable that such hydrogen bonding would be a primary determinant of the crystal packing. The presence of the bulky and electronegative chlorine and bromine atoms can also lead to other intermolecular interactions, such as halogen bonding (C-X···O or C-X···N, where X = Cl, Br), which can further influence the supramolecular assembly. The unit cell parameters (a, b, c, α, β, γ) would define the size and shape of the repeating unit of the crystal lattice.

Conformational Analysis of the Amide Moiety and Phenyl Ring

The conformation of the amide linkage (-CO-NH-) in secondary amides is typically planar and predominantly trans. This preference is due to steric hindrance between the substituents on the carbonyl carbon and the nitrogen atom in the cis conformation. Therefore, this compound is expected to adopt a trans conformation about the amide bond.

The relative orientation of the 3,5-dichlorophenyl ring and the amide plane is another important conformational feature. The dihedral angle between the plane of the phenyl ring and the amide plane is influenced by steric and electronic effects of the substituents. In many N-aryl acetamides, the phenyl ring is twisted out of the amide plane to minimize steric repulsion. The presence of the two chlorine atoms at the meta positions of the phenyl ring in this compound would influence the electronic distribution and could lead to a significant twist angle.

Intramolecular Interactions and Rotational Barriers

The molecular structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide reveals a largely planar skeleton. nih.gov This planarity is a common feature in related N-aromatic amides. nih.gov The bond lengths and angles within the molecule are consistent with those observed in other acetanilides. nih.gov The conformation of the molecule is influenced by the electronic and steric effects of the halogen substituents on both the phenyl ring and the acetamide (B32628) side chain.

Detailed quantitative data regarding the rotational barriers around the N-C(aryl) or C-C(carbonyl) bonds for this specific compound are not available in the cited literature. Such barriers are critical for understanding the conformational dynamics of the molecule, including the potential for different rotamers to exist in solution or in the solid state.

Computational Chemistry and Theoretical Modeling of 2 Bromo N 3,5 Dichlorophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure and reactivity of compounds like 2-bromo-N-(3,5-dichlorophenyl)acetamide.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting a molecule's reactivity.

HOMO: Represents the orbital with the highest energy that is occupied by electrons. Its energy level and spatial distribution indicate the molecule's ability to donate electrons and the likely sites for electrophilic attack.

LUMO: Is the lowest energy orbital that is unoccupied. Its energy and location signify the molecule's capacity to accept electrons, highlighting regions susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap typically corresponds to higher chemical reactivity and lower kinetic stability.

A dedicated study would provide the precise energy values for these orbitals.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. This is invaluable for understanding intermolecular interactions and predicting reaction sites.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are prone to interaction with electrophiles. For this compound, these would likely be concentrated around the electronegative oxygen, nitrogen, and halogen atoms.

Positive Potential Regions (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The hydrogen atom of the amide (N-H) group would be a prominent positive site.

Neutral Regions (Green): Indicate areas of nonpolar character, such as the phenyl ring's carbon framework.

The MEP surface is critical for predicting non-covalent interactions like hydrogen and halogen bonding.

Global reactivity descriptors are calculated from HOMO and LUMO energies to quantify a molecule's chemical behavior.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Electronegativity (χ): Describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

These quantum chemical descriptors provide a quantitative basis for comparing the reactivity of different molecules.

| Descriptor | Calculated Value |

|---|---|

| Chemical Hardness (η) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Theoretical chemistry can be used to model the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis via acylation or its subsequent reactions, such as nucleophilic substitution at the α-carbon. Such an analysis would identify the structure and energy of the transition state—the highest energy point along the reaction coordinate—which in turn allows for the calculation of the activation energy, providing insight into the reaction rate.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target molecule, which is typically a protein or enzyme. This technique is central to drug discovery and chemical biology.

While related acetamide-containing compounds have been investigated for various biological activities, specific molecular docking studies for this compound against defined biological targets are not documented in the searched literature.

A typical molecular docking study would involve:

Selecting a protein target of interest.

Simulating the binding of this compound into the active site of the protein.

Analyzing the resulting binding poses to identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and π-π stacking.

Calculating a docking score, which estimates the binding affinity.

The findings would be used to understand the potential mechanism of action and to guide the design of more potent analogs.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Data not available | Data not available | Data not available |

Prediction of Binding Affinities and Molecular Recognition

The prediction of binding affinity is a cornerstone of computational drug discovery, quantifying the strength of the interaction between a ligand, such as this compound, and its macromolecular target, typically a protein. This process is crucial for prioritizing compounds for synthesis and experimental testing. Methodologies for predicting these affinities range from highly accurate but computationally expensive free-energy calculations to faster, more approximate molecular docking and scoring techniques.

While specific binding affinity studies for this compound have not been detailed in the reviewed literature, the principles of molecular recognition for this class of compounds can be computationally modeled. A typical approach involves molecular docking, where the three-dimensional structure of the compound is placed into the active site of a target protein. Scoring functions then estimate the binding affinity by evaluating various interactions. For this compound, key interactions would likely include:

Hydrogen Bonding: The amide group (-C(=O)NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group), capable of forming strong, directional interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The 3,5-dichlorophenyl ring provides a significant hydrophobic surface that can interact favorably with nonpolar pockets within the binding site.

Halogen Bonding: The chlorine and bromine atoms can act as halogen bond donors, interacting with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains.

Molecular recognition studies on N-aryl acetamides confirm the importance of these interactions in defining their biological activity. rsc.orgmalariaworld.org Computational models for this compound would thus focus on identifying protein targets where the spatial and chemical characteristics of the binding site complement these features, allowing for a high-affinity interaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. youtube.com For a compound like this compound, MD simulations would be particularly insightful for understanding its conformational flexibility and the stability of its interactions with a biological target once a putative binding pose is determined by methods like molecular docking.

Currently, there are no specific molecular dynamics simulation studies published for this compound. However, a hypothetical MD simulation of this compound complexed with a target protein would proceed by placing the docked system in a simulated physiological environment (a box of water molecules and ions at a defined temperature and pressure). The simulation would then calculate the forces between atoms and their resulting motions over a period typically ranging from nanoseconds to microseconds.

Analysis of the resulting trajectory would reveal:

Conformational Stability: Whether the compound remains in its initial docked pose or shifts to other, more stable conformations within the binding site.

Interaction Dynamics: The stability and lifetime of key interactions, such as the hydrogen bonds formed by the amide group. It would show how often and for how long these critical bonds are maintained. rsc.org

Solvent Effects: The role of water molecules in mediating or competing with the protein-ligand interactions.

Flexibility: The degree of rotational freedom around the single bonds of the acetamide (B32628) linker and how this flexibility influences the orientation of the dichlorophenyl ring within the binding pocket.

Such simulations provide a dynamic picture of the binding event, offering a more realistic assessment of the interaction's stability than the static image provided by molecular docking alone.

Structure-Based Design Principles for Analog Development

Structure-based drug design relies on the three-dimensional structure of a target protein or a ligand to guide the development of improved analogs. While the crystal structure for this compound is not available, the structure of the closely related analog, 2-chloro-N-(3,5-dichlorophenyl)acetamide , provides critical insights that can be directly applied.

The crystal structure of 2-chloro-N-(3,5-dichlorophenyl)acetamide reveals that the molecular skeleton is essentially planar. This planarity is a key structural feature that likely influences how the molecule fits into a binding site. Furthermore, the structure is stabilized in the crystal lattice by intermolecular N—H···O hydrogen bonds, which link the molecules into chains. This highlights the crucial role of the amide group's hydrogen bonding capability in molecular recognition.

Based on this structural template, several design principles for developing analogs of this compound can be established:

Maintain the Core Scaffold: The N-phenylacetamide core, with its inherent planarity and hydrogen bonding groups, should likely be conserved to retain affinity for its biological target.

Explore Phenyl Ring Substitutions: The 3,5-dichloro substitution pattern is a key feature. Analogs could be designed by replacing these chlorine atoms with other groups (e.g., fluorine, methyl, trifluoromethyl) to systematically probe the effects of size, hydrophobicity, and electronic properties on binding affinity and selectivity.

Modulate the α-Halogen: The bromine atom on the acetyl group is a reactive handle and a potential site for halogen bonding. Replacing it with chlorine, fluorine, or non-halogen groups would create analogs with different chemical reactivity and interaction profiles. This could be used to optimize potency or reduce off-target effects.

Alter the Linker: While the amide bond itself is crucial, introducing subtle changes to the linker, for instance by adding methyl groups to the α-carbon, could restrict conformational flexibility. This might lock the molecule into a more bioactive conformation, potentially increasing affinity.

These principles, derived from the structural understanding of a closely related analog, provide a rational framework for medicinal chemistry efforts to optimize the biological activity of this compound class. malariaworld.orgnih.gov

Predictive Modeling of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. Predictive models often use these descriptors to estimate a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activity. For this compound, two of the most important descriptors are its lipophilicity (logP) and Topological Polar Surface Area (TPSA).

While an experimental determination for this compound is not available, its properties can be predicted using computational models. Based on its structure, the following values are calculated:

| Molecular Descriptor | Predicted Value | Significance in Biological Activity |

| Lipophilicity (logP) | ~3.5 - 4.0 | LogP is the logarithm of the partition coefficient between octanol (B41247) and water, measuring the molecule's hydrophobicity. This value suggests moderate to high lipophilicity, which is often correlated with good cell membrane permeability but can also lead to issues like lower solubility and higher metabolic turnover. |

| Topological Polar Surface Area (TPSA) | ~29.1 Ų | TPSA is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as oral bioavailability and blood-brain barrier penetration. A TPSA value below 60 Ų is generally associated with good cell permeability. |

The predicted logP and TPSA values for this compound suggest that the compound is likely to have good membrane permeability. The TPSA, in particular, falls well within the range associated with orally bioavailable drugs. These computational descriptors are valuable in the early stages of drug discovery to flag potential liabilities and guide the design of analogs with more favorable ADME profiles. For instance, if higher solubility were desired, analogs could be designed to have a lower logP or a slightly higher TPSA.

Structure Activity Relationship Sar Studies of 2 Bromo N 3,5 Dichlorophenyl Acetamide Analogs

Influence of Halogen Atom Type and Position on Biological Potency

The nature and placement of halogen atoms on the phenyl ring of N-phenylacetamide derivatives are critical determinants of biological potency. Research on related compound series has shown that both the type of halogen and its position significantly modulate activity.

The substitution pattern on the aromatic ring is paramount. For instance, in a series of aryl acetamide (B32628) triazolopyridazines, compounds with a 3,5-dichloro substitution pattern exhibited modest potency. nih.gov The replacement of one or both chlorine atoms with fluorine or trifluoromethyl (CF₃) groups led to notable changes in activity. Exchanging both chlorines for CF₃ groups resulted in a threefold increase in potency, while a switch to 3,5-difluoro caused a five-fold decrease. nih.gov This suggests that potent, electron-withdrawing groups are preferred. Further studies have indicated that substitutions at the 2-position (ortho) of the phenyl ring often lead to unfavorable conformations and a significant decrease or complete loss of activity. nih.gov

The specific type of halogen can also influence binding affinity through mechanisms like halogen bonding. In one study on a different class of molecules, structural analysis revealed that a bromine atom at a specific position on a benzene (B151609) ring was able to form a halogen bond with the backbone nitrogen atom of a phenylalanine residue in the binding pocket, enhancing affinity. nih.gov Generally, as the atomic mass and size of the halogen substituent increase from fluorine to iodine, there can be a corresponding increase in biological activity, suggesting that atomic size may be a more dominant factor than polarity or electronic effects in certain interactions. rsc.orgnih.gov In some classes of compounds, a higher degree of chlorination has been directly correlated with increased fungicidal and insecticidal activity. biointerfaceresearch.com

| Compound | Substitution Pattern | Relative Potency Change |

|---|---|---|

| Analog A | 3,5-dichloro | Baseline |

| Analog B | 3-chloro-5-fluoro | Similar to baseline |

| Analog C | 3,5-difluoro | 5-fold decrease |

| Analog D | 3,5-bis(trifluoromethyl) | 3-fold increase |

| Analog E | 2-fluoro-3-trifluoromethyl | Significant decrease (>25 μM) |

Role of the Amide Moiety and its Conformational Flexibility in Activity

The amide moiety is a cornerstone functional group in medicinal chemistry and plays a multifaceted role in the activity of 2-bromo-N-(3,5-dichlorophenyl)acetamide analogs. numberanalytics.comnih.govarchivepp.com Its importance stems from its unique structural and chemical properties.

Conformational Flexibility: While the amide bond itself is rigid, the rotations around the N-phenyl and C-carbonyl single bonds provide significant conformational flexibility. numberanalytics.com The relative orientation of the aromatic ring and the acetamide side chain is defined by torsion angles. In structures similar to the title compound, such as N-(2,6-dichlorophenyl)-4-methylbenzamide, the two aromatic rings are nearly orthogonal to each other. nih.gov The conformation of the N-H bond relative to substituents on the phenyl ring can also be critical. For example, in 2-bromo-N-(2-chlorophenyl)acetamide, the N-H bond is syn to the ortho-chloro substituent, while in 2-chloro-N-(3-chlorophenyl)acetamide, it is anti to the meta-chloro substituent. nih.govresearchgate.net This preferred orientation can dictate how the molecule fits into a binding pocket and interacts with target residues.

Comparative Analysis with Related Acetanilide and Haloacetamide Derivatives

To contextualize the SAR of this compound, it is useful to compare it with related acetanilides and haloacetamides. This comparison helps to elucidate the specific contributions of the bromo group and the 3,5-dichloro substitution pattern.

Acetanilide Derivatives: The general class of N-substituted-2-phenylacetamides exhibits a wide range of biological activities. researchgate.net The activity is highly dependent on the nature of the substituents on the nitrogen atom and the phenyl ring. The presence of the 3,5-dichlorophenyl group in the title compound provides a specific lipophilic and electronic profile that is often associated with enhanced potency in various biological targets.

Haloacetamide Derivatives: The identity of the halogen on the acetyl group is a key variable. The title compound is a bromoacetamide. Comparative studies with chloroacetamide analogs, such as 2-chloro-N-(3-chlorophenyl)acetamide and 2-chloro-N-(2,3-dichlorophenyl)acetamide, reveal the importance of both the halogen and the ring substitution pattern. researchgate.net Bromine is a better leaving group than chlorine, which can be significant if the mechanism of action involves covalent bond formation with the biological target. Furthermore, comparing this compound with an analog like 2-bromo-N-(2-chlorophenyl)acetamide highlights the impact of the phenyl ring's substitution pattern. researchgate.net The 3,5-dichloro pattern avoids the ortho position, which is often associated with steric clashes that reduce activity. nih.gov Analogs with two chlorine atoms on the acetamide group, such as N-phenyl-2,2-dichloroacetamides, have also been investigated as potential anticancer agents, suggesting that the degree of halogenation on the side chain is another critical factor for activity. researchgate.net

Identification of Key Pharmacophoric Elements

Based on SAR studies of this and related series, a pharmacophore model for this compound analogs can be proposed. A pharmacophore represents the essential steric and electronic features required for biological activity.

The key elements are:

A Substituted Aromatic Ring: An aromatic ring (specifically, a phenyl ring) is a core requirement. This ring should be substituted with two electron-withdrawing groups, ideally at the meta-positions (3 and 5). Halogens like chlorine or groups like trifluoromethyl are highly effective. nih.govnih.gov This region likely engages in hydrophobic and/or specific electronic interactions within the target's binding site.

A Hydrogen Bond Donor/Acceptor Unit: The amide linkage is a critical pharmacophoric element. The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. numberanalytics.comarchivepp.com This motif anchors the molecule in the active site through specific hydrogen bonding interactions.

Pharmacophore models derived from similar N-arylacetamide series often include features such as hydrophobic centers, aromatic rings, and hydrogen bond acceptors and donors, confirming the importance of these elements in molecular recognition and biological function. nih.gov

Advanced Research Applications and Methodologies

Utilization as a Versatile Synthetic Intermediate in Complex Organic Synthesis

2-bromo-N-(3,5-dichlorophenyl)acetamide serves as a crucial building block in the synthesis of a variety of complex organic molecules, particularly those with potential biological activity. The presence of the α-bromo group makes the acetyl moiety susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This reactivity is fundamental to its role as a synthetic intermediate.

One of the primary applications of this compound is in the synthesis of heterocyclic compounds. By reacting this compound with various nucleophiles, a wide array of cyclic structures can be efficiently constructed. For instance, derivatives of 2-bromo-N-(p-chlorophenyl)acetamide have been used to synthesize a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives with moderate to high antibacterial activities. irejournals.com This highlights the potential of the bromo-N-phenylacetamide scaffold in generating libraries of bioactive compounds.

The general synthetic utility is further exemplified by the reactions of similar halo-N-phenylacetamides. For example, 2-chloro-N-phenylacetamide has been utilized in the synthesis of various derivatives to explore their antifungal properties. ontosight.ai This suggests that this compound could similarly be a precursor for novel antifungal agents. The dichlorophenyl group can also be modified through various aromatic substitution reactions, further increasing the diversity of accessible molecules.

The versatility of this compound as a synthetic intermediate is summarized in the table below, which showcases the types of bioactive molecules that can be potentially synthesized from this scaffold, based on the reactivity of analogous compounds.

| Class of Compound | Potential Bioactivity | Synthetic Transformation |

| Thiazole derivatives | Antimicrobial, Anticancer | Reaction with thiourea (B124793) or thioamides |

| Imidazole derivatives | Antifungal, Anti-inflammatory | Reaction with amidines |

| Oxazole derivatives | Various therapeutic applications | Reaction with amides |

| Piperazine (B1678402) derivatives | Anthelmintic, Antidepressant | Reaction with piperazine derivatives |

| Triazole derivatives | Antifungal, Herbicidal | Reaction with triazole derivatives |

These examples underscore the importance of this compound as a foundational molecule for the construction of more complex and potentially therapeutic agents.

High-Throughput Screening Methodologies in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. all-chemistry.com While specific HTS campaigns utilizing this compound are not extensively documented in publicly available literature, its structural characteristics make it an attractive candidate for inclusion in chemical libraries designed for HTS.

The value of this compound in HTS lies in its potential to act as a covalent binder or a scaffold for fragment-based screening. The reactive α-bromoacetyl group can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in target proteins. This covalent interaction can lead to irreversible inhibition, which can be a desirable property for certain therapeutic targets.

HTS libraries are often designed to cover a broad chemical space. ku.edu The inclusion of compounds like this compound introduces a specific type of reactivity that can be used to probe the active sites of enzymes or the binding pockets of receptors.

Below is a table outlining the potential applications of this compound in various HTS methodologies:

| HTS Methodology | Potential Role of this compound | Target Classes |

| Covalent Fragment Screening | As a reactive fragment that can identify binding "hotspots" on a protein surface. | Enzymes (e.g., proteases, kinases), Receptors |

| Phenotypic Screening | As a probe to induce a specific cellular phenotype, with subsequent target deconvolution. | Cellular pathways involved in disease |

| Target-Based Screening | As a potential inhibitor in assays designed around a specific purified protein. | Purified enzymes and receptors |

| Library Synthesis for HTS | As a starting material for the parallel synthesis of a library of diverse compounds. | Broad range of biological targets |

The amenability of this compound to parallel synthesis techniques further enhances its utility for HTS, as large and diverse libraries of related compounds can be generated for screening. researchgate.net

Innovative Experimental Design for Mechanistic Studies

The study of reaction mechanisms is crucial for understanding and optimizing chemical transformations. This compound provides an excellent model system for investigating the mechanistic details of nucleophilic substitution reactions. The presence of the halogenated phenyl ring allows for the systematic study of electronic effects on reaction rates and pathways.

Innovative experimental designs for studying the mechanisms of reactions involving this compound could include:

Kinetic Isotope Effect (KIE) Studies: By isotopically labeling the carbon atom bearing the bromine, it is possible to determine whether the C-Br bond is broken in the rate-determining step of a reaction. This can help to distinguish between different mechanistic pathways, such as a concerted or a stepwise nucleophilic substitution. nih.gov

Linear Free-Energy Relationship (LFER) Studies: By synthesizing a series of analogs with different substituents on the phenyl ring, the effect of electronics on the reaction rate can be quantified. This can provide insights into the nature of the transition state.

Computational Modeling: Density functional theory (DFT) calculations can be used to model the reaction pathway, identify transition states, and predict reaction barriers. These theoretical studies can complement experimental findings and provide a deeper understanding of the reaction mechanism.

The following table summarizes key aspects of designing mechanistic studies for reactions involving this compound:

| Experimental Technique | Information Gained | Mechanistic Insight |

| Kinetic Isotope Effects | Involvement of C-Br bond cleavage in the rate-determining step. | Distinction between concerted and stepwise mechanisms. |

| Linear Free-Energy Relationships | Sensitivity of the reaction rate to electronic effects of substituents. | Characterization of the transition state charge distribution. |

| In Situ Spectroscopy (e.g., NMR, IR) | Detection and characterization of reaction intermediates. | Direct evidence for the existence of transient species. |

| Computational Chemistry | Energetics of reaction pathways and transition state geometries. | Detailed molecular-level understanding of the reaction. |

By employing these innovative experimental and computational methods, a comprehensive understanding of the reactivity of this compound can be achieved, which is essential for its effective utilization in organic synthesis.

Development of Novel Hybrid Compounds with Multi-Targeting Potential

The concept of "hybrid molecules" or "multi-target drugs" involves combining two or more pharmacophores into a single molecule that can interact with multiple biological targets simultaneously. This approach can lead to improved efficacy, reduced side effects, and a lower likelihood of developing drug resistance. The structure of this compound makes it a suitable scaffold for the design and synthesis of such hybrid compounds.

The dichlorophenylacetamide moiety can serve as one pharmacophore, while the reactive bromoacetyl group provides a convenient handle for introducing a second pharmacophore. For example, a known inhibitor of a particular enzyme could be attached to the acetamide (B32628) nitrogen via a nucleophilic substitution reaction, resulting in a hybrid molecule that targets both the original target of the attached inhibitor and potentially a new target recognized by the dichlorophenylacetamide portion.

Research on structurally related compounds has demonstrated the feasibility of this approach. For instance, phenylacetamide derivatives have been incorporated into hybrid molecules designed as antidepressant agents. nih.gov Similarly, the synthesis of hybrid compounds containing a benzothiazine acetamide moiety has been explored for antidiabetic applications. nih.gov

The design of hybrid compounds based on this compound could follow several strategies, as outlined in the table below:

| Hybrid Design Strategy | Potential Therapeutic Area | Example of Second Pharmacophore |

| Covalent Linkage to a Known Drug | Oncology | Kinase inhibitor moiety |

| Combination of Two Bioactive Scaffolds | Infectious Diseases | Antifungal or antibacterial agent |

| Introduction of a Targeting Moiety | Targeted Drug Delivery | A group that binds to a specific cell surface receptor |

| Dual-Action Enzyme Inhibitors | Neurodegenerative Diseases | Cholinesterase and MAO inhibitor fragments |

The development of such multi-targeting agents is a promising area of medicinal chemistry, and this compound represents a valuable starting point for the rational design of novel hybrid therapeutics.

Future Research Directions and Unresolved Challenges for 2 Bromo N 3,5 Dichlorophenyl Acetamide

Elucidation of Undiscovered Mechanistic Pathways in Biological Systems

A significant gap in the current understanding of 2-bromo-N-(3,5-dichlorophenyl)acetamide lies in its mechanism of action within biological systems. The presence of a reactive bromoacetyl group and a dichlorinated phenyl ring suggests potential for covalent modification of biological macromolecules and specific interactions with protein binding pockets. Future research should prioritize the identification of its molecular targets. Techniques such as affinity chromatography, activity-based protein profiling, and chemoproteomics could be employed to isolate and identify proteins that directly interact with the compound.

Furthermore, downstream signaling pathways affected by the binding of this compound to its primary targets remain unknown. Transcriptomic and proteomic analyses of cells or organisms treated with the compound could reveal significant changes in gene and protein expression, providing clues to the broader biological pathways it modulates. Understanding these mechanisms is a critical first step in defining its potential as a therapeutic agent or an agrochemical.

Design and Synthesis of Highly Selective and Potent Derivatives

The core structure of this compound offers a versatile scaffold for chemical modification. The synthesis of a library of derivatives is a logical next step to explore structure-activity relationships (SAR). Modifications could include:

Substitution on the phenyl ring: Introducing different substituents in place of or in addition to the chlorine atoms could modulate the compound's electronic properties, lipophilicity, and steric profile, potentially enhancing its binding affinity and selectivity for its target.

Alteration of the linker: The acetamide (B32628) linker could be modified in length or composition to optimize the spatial orientation and interaction with the target protein.

Replacement of the bromine atom: Introducing other leaving groups could alter the reactivity of the molecule, allowing for fine-tuning of its covalent modification potential.

Each synthesized derivative would require rigorous biological evaluation to determine its potency and selectivity. This iterative process of design, synthesis, and testing is crucial for developing lead compounds with improved efficacy and reduced off-target effects.

Exploration of Novel Therapeutic and Agrochemical Applications

The biological activity of this compound remains largely unexplored. Preliminary in-silico or high-throughput screening assays could provide initial indications of its potential in various domains.

In the therapeutic arena, its potential as an anticancer, antimicrobial, or anti-inflammatory agent could be investigated. Many existing drugs with similar structural motifs, such as anilide moieties, exhibit such activities. For instance, its potential to inhibit specific enzymes involved in disease pathogenesis, such as kinases or proteases, should be a primary focus.

In the agrochemical sector, the compound could be screened for activity as a herbicide, fungicide, or insecticide. The dichlorophenyl group is a common feature in many commercial pesticides. Testing its effect on the growth of various plant species, fungal pathogens, and insect pests would be a necessary starting point.

Integration of Advanced Omics Technologies with Computational Approaches

To accelerate the discovery process and gain deeper insights, a synergistic approach combining advanced "omics" technologies with computational modeling is essential.

Omics: As mentioned, transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to this compound. This data can help in hypothesis generation regarding its mechanism of action and potential off-target effects.

Computational Approaches: Molecular docking studies could predict the binding modes of this compound and its derivatives to the crystal structures of known protein targets. Quantitative structure-activity relationship (QSAR) models can be developed as more data on derivatives becomes available to predict the activity of novel, unsynthesized compounds, thereby streamlining the design process.

This integrated approach would facilitate a more rational and efficient exploration of the compound's potential, reducing the reliance on traditional, and often slower, screening methods.

Addressing Potential Resistance Mechanisms in Target Organisms

Should this compound prove to be an effective therapeutic or agrochemical agent, the development of resistance in target organisms is an inevitable challenge. Proactive research into potential resistance mechanisms is crucial for the long-term viability of any new active compound.

Studies could involve generating resistant cell lines or organisms through prolonged exposure to the compound. Whole-genome sequencing of these resistant strains could then identify mutations in the target protein that prevent binding or in other genes that contribute to resistance, such as those encoding drug efflux pumps or metabolic enzymes that inactivate the compound. Understanding these mechanisms from the outset can guide the development of strategies to overcome or mitigate resistance, such as combination therapies or the design of next-generation derivatives that are effective against resistant strains.

常见问题

Q. What are the common synthetic routes for 2-bromo-N-(3,5-dichlorophenyl)acetamide?

Methodological Answer: The compound is typically synthesized via condensation reactions between 3,5-dichloroaniline and bromoacetyl bromide in the presence of a base (e.g., potassium carbonate) in anhydrous solvents like DMF or acetonitrile. For example, analogous compounds (e.g., 2-chloro-N-(3,5-dichlorophenyl)acetamide) are prepared by reacting trichloroacetic acid with phosphoryl chloride and substituted anilines . Key steps include:

Purification of precursors : Anilines are often refined via zone refining or double distillation .

Reaction optimization : Use of excess bromoacetyl bromide to ensure complete substitution.

Work-up : Precipitation or column chromatography to isolate the product.

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Peaks for the dichlorophenyl group appear as singlets (δ ~7.2–7.4 ppm for aromatic protons; δ ~125–140 ppm for carbons). The acetamide moiety shows a singlet for the methylene group (δ ~3.8–4.2 ppm) and a downfield carbonyl carbon (δ ~165–170 ppm) .

- Mass Spectrometry : A molecular ion peak at m/z ~290–295 [M+H]+ is expected, with fragmentation patterns consistent with Br loss (~79/81 Da) .

- Elemental Analysis : Confirms stoichiometry (C, H, N, Cl, Br) within 0.3% deviation .

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 140–142°C | |

| Density | 1.511 g/cm³ | |

| Boiling Point | ~387°C (estimated) | |

| Solubility | Low in water; soluble in DMSO, DMF |

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for halogenated acetamides?

Methodological Answer:

- Space Group Validation : Use SHELXL for refinement and check for non-centrosymmetric space groups (e.g., Pna21) .

- Twinning Analysis : Apply TwinRotMat or PLATON to detect twinning, especially if residual electron density anomalies persist .

- Hydrogen Bonding Networks : Map intermolecular interactions (e.g., N–H⋯O bonds) to validate packing efficiency. For example, antiparallel C=O and N–H conformations stabilize chains in related structures .

Q. What intermolecular interactions dominate the crystal structure of this compound?

Methodological Answer:

Q. How can structure-activity relationships (SAR) be analyzed for halogenated acetamides in medicinal chemistry?

Methodological Answer:

- Bioisosteric Replacement : Substitute Br with Cl or CF3 to assess potency shifts in enzyme inhibition assays .

- Pharmacophore Mapping : Use X-ray crystallography or DFT calculations to identify critical binding motifs (e.g., acetamide carbonyl as H-bond acceptor) .

- In Vivo/In Vitro Correlation : Compare logP values (experimental vs. computational) to predict bioavailability .

Q. How should discrepancies in NMR data between theoretical and experimental results be addressed?

Methodological Answer:

- Solvent Effects : Re-measure spectra in deuterated DMSO or CDCl3 to assess peak shifts .

- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of the dichlorophenyl group) .

- Quantum Calculations : Use Gaussian or ADF software to simulate spectra and assign ambiguous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。